molecular formula C8H5NO3S B041130 3-(2-Thienyl)-5-isoxazolecarboxylic Acid CAS No. 204910-49-6

3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Cat. No.: B041130
CAS No.: 204910-49-6
M. Wt: 195.2 g/mol
InChI Key: ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-5-isoxazolecarboxylic Acid is a heterocyclic compound that features both a thiophene ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of heterocyclic compounds . These methods are favored due to their efficiency and the ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-5-isoxazolecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines .

Scientific Research Applications

3-(2-Thienyl)-5-isoxazolecarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid involves its interaction with specific molecular targets. For instance, the compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Thiophene: A sulfur-containing five-membered ring.

Uniqueness

3-(2-Thienyl)-5-isoxazolecarboxylic Acid is unique due to the combination of the thiophene and isoxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability profiles .

Properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZYDOPDWVOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204910-49-6
Record name 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid
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